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molecular formula C16H11ClN2 B040291 5-Chloro-2,3-diphenylpyrazine CAS No. 41270-66-0

5-Chloro-2,3-diphenylpyrazine

Cat. No. B040291
M. Wt: 266.72 g/mol
InChI Key: VUGNCPVAXWZTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608618B2

Procedure details

A stirred solution of 2-Hydroxy-5,6-diphenylpyrazine (430 mg, 1.7 mmol) in 5.2 mL POCl3 in a capped reaction vial was heated to 100° C. for 4 hours. The orange solution was cooled to room temperature and stirred rapidly in a mixture of CH2Cl2 (100 mL) and ice cold 10% Na2CO3 (100 mL) for 15 minutes. The organic layer was isolated and washed 2×100 mL with 10% Na2CO3. The organics were isolated, dried (MgSO4), filtered and concentrated to the chloropyrazine, which existed as white solid (450 mg, quantitative). 1H-NMR (400 MHz, CDCl3) δ 8.59 (s, 1H), 7.45-7.39 (m, 4H), 7.36-7.24 (m, 6H).
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:22]>C(Cl)Cl>[Cl:22][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
OC1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
ice
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The orange solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
WASH
Type
WASH
Details
washed 2×100 mL with 10% Na2CO3
CUSTOM
Type
CUSTOM
Details
The organics were isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the chloropyrazine, which

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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